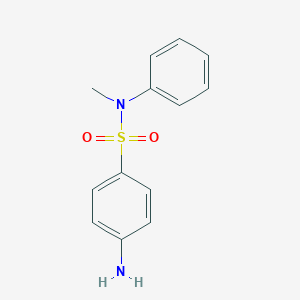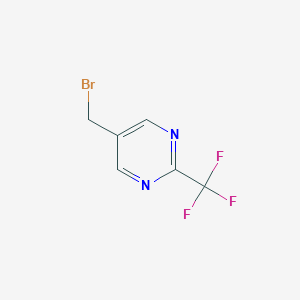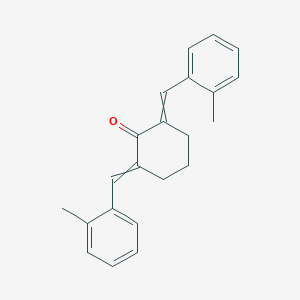
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis((2-methylphenyl)methylene)cyclohexan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as bis(2-methylbenzylidene)cyclohexanone or BMBC, and it belongs to the family of chalcones.
Mécanisme D'action
The mechanism of action of BMBC is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It may also act by modulating the expression of certain genes that are involved in cell survival and apoptosis.
Biochemical and Physiological Effects:
BMBC has been found to have several biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been found to have anti-inflammatory and antioxidant properties. In addition, BMBC has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BMBC for lab experiments is its high potency and selectivity. This compound has been found to be effective at low concentrations, which makes it a cost-effective option for research. However, one limitation of BMBC is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on BMBC. One area of interest is in the development of new anti-cancer drugs based on the structure of BMBC. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets. Additionally, research is needed to optimize the synthesis and purification methods for BMBC to improve its solubility and stability.
Méthodes De Synthèse
The synthesis of BMBC involves the condensation of 2-methylbenzaldehyde and cyclohexanone in the presence of a base catalyst such as sodium hydroxide. The reaction takes place under reflux conditions, and the final product is obtained after purification and recrystallization.
Applications De Recherche Scientifique
BMBC has shown promising results in various scientific research applications. One of the main areas of interest is in the field of cancer research. Studies have shown that BMBC has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
Propriétés
Numéro CAS |
85391-70-4 |
|---|---|
Formule moléculaire |
C22H22O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-8-3-5-10-18(16)14-20-12-7-13-21(22(20)23)15-19-11-6-4-9-17(19)2/h3-6,8-11,14-15H,7,12-13H2,1-2H3 |
Clé InChI |
UTIHSBHVGKPGEM-OZNQKUEASA-N |
SMILES isomérique |
CC1=CC=CC=C1/C=C/2\CCC/C(=C/C3=CC=CC=C3C)/C2=O |
SMILES |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
SMILES canonique |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
Autres numéros CAS |
85391-70-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



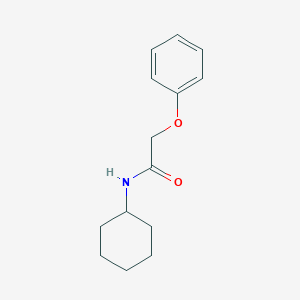
![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)
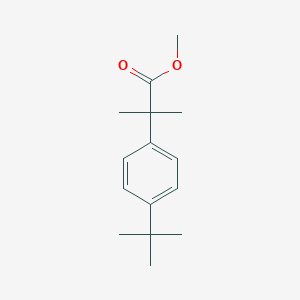
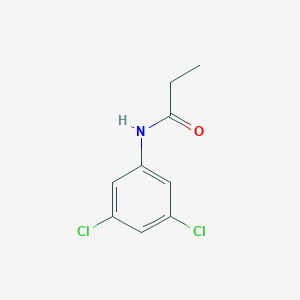
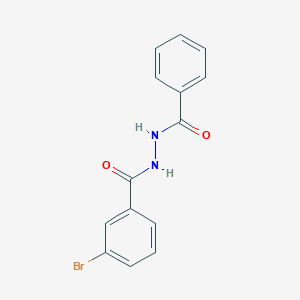
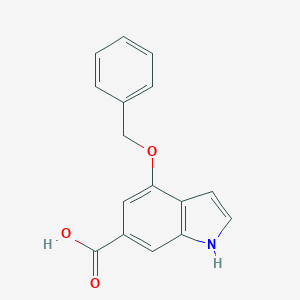
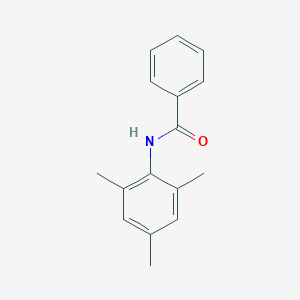
![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
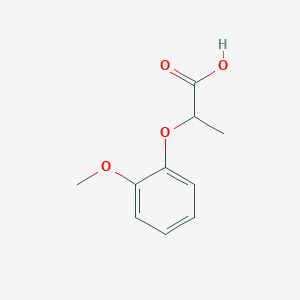
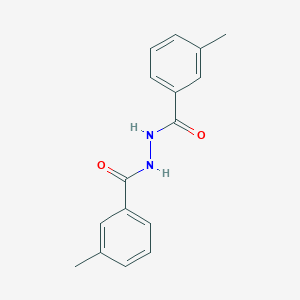
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)
